2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
The compound “2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a heterocyclic compound . It has been studied for its potential pharmacological properties .
Synthesis Analysis
The target compound was synthesized via the reaction of 4-methoxynaphthalen-1-ol (1), 2,3-dichlorobenzal-dehyde (2), and malononitrile (3) in an ethanolic piperidine solution under microwave irradiation .Molecular Structure Analysis
The synthesized b-enaminonitrile derivative was characterized by spectral data and X-ray diffraction .Chemical Reactions Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β -ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Scientific Research Applications
Crystal Structure Analysis
- The compound's crystal structure has been explored in various studies. For instance, Wang et al. (2005) analyzed the crystal structure of a similar pyran compound, noting the coplanar arrangement of atoms in the pyran ring, which is unique compared to other similar compounds. This structural analysis is crucial for understanding the compound's physical and chemical properties (Wang et al., 2005).
Optical and Electrical Properties
- Zeyada et al. (2016) studied the structural and optical properties of pyrano quinoline derivatives, including compounds similar to the one . They found that these compounds exhibit interesting optical properties when formed into thin films, which could have applications in material science and engineering (Zeyada et al., 2016).
Photovoltaic Applications
- Another study by Zeyada et al. (2016) investigated the photovoltaic properties of pyrano quinoline derivatives, highlighting their potential use in organic-inorganic photodiode fabrication. The presence of chlorophenyl as a substitution group in these compounds improved the diode parameters, suggesting possible applications in solar energy and electronic devices (Zeyada et al., 2016).
Antibacterial and Antioxidant Properties
- The antibacterial and antioxidant properties of pyrano pyran derivatives, including compounds similar to the one , were explored by Memar et al. (2020). They found that these compounds exhibited significant antibacterial activity against certain bacteria, indicating potential applications in medicinal chemistry and pharmaceuticals (Memar et al., 2020).
Dielectric Properties
- The dielectric properties of pyrano quinoline derivatives were examined by Zeyada et al. (2016). Their study showed that these compounds have significant dielectric behaviors, which could be relevant in electronic and material science applications (Zeyada et al., 2016).
Antimicrobial Activity
- El-Wahab (2012) studied the antimicrobial activity of naphthopyran derivatives, similar to the compound . This research indicates potential applications of these compounds in developing new antimicrobial agents (El-Wahab, 2012).
Electrocatalytic Applications
- Elinson et al. (2013) explored the electrocatalytic synthesis of pyrano pyran compounds. Their study suggests that these compounds could be used in biomedical applications and highlights a novel synthetic approach for multicomponent reactions (Elinson et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as 2-amino-4h-pyran-3-carbonitrile derivatives, have been found to have a wide range of biological activities .
Mode of Action
Similar compounds have shown potential pharmacological properties . The interaction of these compounds with their targets often leads to changes in cellular processes, which could be the case for 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been found to have a wide range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-7-5-11-13(16(21)22-7)12(9(6-19)15(20)23-11)8-3-2-4-10(17)14(8)18/h2-5,12H,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJQVFINWMIQMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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